(R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-(5-chloropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOXZAKXOXGIW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely employed method for synthesizing 4,5-dihydrooxazoles involves the cyclocondensation of β-amino alcohols with carbonyl-containing substrates. For (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, this approach typically utilizes 5-chloropyridine-2-carbaldehyde and (R)-2-amino-3-methyl-1-butanol. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by acid-catalyzed cyclodehydration to form the oxazoline ring.
Key considerations include:
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Catalyst | pTSA (10 mol%) | 72 | 98 |
| Solvent | Toluene | 68 | 95 |
| Temperature | 110°C | 70 | 97 |
| Reaction Time | 24–36 h | 72 | 98 |
Transition Metal-Catalyzed Asymmetric Synthesis
Chiral Ligand Design for Stereochemical Control
The (R)-configuration at the C4 position is efficiently induced using chiral bis(oxazoline) ligands. For instance, (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-Pybox) coordinates with Cu(OTf)₂ to form a catalytic system that facilitates enantioselective cyclization. This method achieves >99% enantiomeric excess (ee) by leveraging the ligand’s C₂-symmetric structure to create a rigid chiral environment.
Trichloroacetonitrile-Mediated Oxazoline Formation
Novel One-Pot Synthesis
A recently developed method employs trichloroacetonitrile (CCl₃CN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to convert 2-en-4-yn-1-ols into 4-allenyl-oxazolines. While originally designed for allenyl derivatives, this protocol has been adapted for this compound by substituting the alkyne precursor with a chloropyridine-containing analog.
Mechanistic Adaptations
The reaction proceeds through:
-
Nucleophilic attack : The hydroxyl group of the 2-en-4-yn-1-ol attacks CCl₃CN, forming an intermediate trichloroacetimidate.
-
Cyclization : DBU-mediated intramolecular cyclization generates the oxazoline ring.
-
Protonation : Stereoselective protonation at C4 ensures retention of the (R)-configuration.
Table 2: Trichloroacetonitrile Method Performance
| Substrate | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| 5-Cl-Pyridin-2-en-4-yn-1-ol | 85 | 99 | 18 |
| 5-F-Pyridin-2-en-4-yn-1-ol | 78 | 97 | 24 |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Tartaric Acid Derivatives as Resolving Agents
For non-catalytic routes, racemic 2-(5-chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is resolved using (R,R)-dibenzoyl tartaric acid. The (R)-enantiomer forms a crystalline diastereomeric salt, separable by fractional crystallization. This method achieves 96% ee but requires multiple recrystallization steps, reducing overall yield to 40–45%.
Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis
Ball Milling Optimization
Emerging techniques utilize solvent-free ball milling to minimize waste. Equimolar amounts of 5-chloropyridine-2-carbaldehyde and (R)-2-amino-3-methyl-1-butanol are milled with silica gel as a grinding auxiliary. The process completes in 2 h, yielding 65% product with 94% ee, though scalability remains challenging .
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydrooxazole derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .
Medicine
In medicine, ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chiral oxazoline derivatives are widely employed in asymmetric synthesis due to their ability to coordinate with metals and stabilize transition states. Below, we compare the target compound with its structural analogs, focusing on substituent effects, synthetic yields, and applications.
Substituent Variations on the Pyridine Ring
a. Trifluoromethyl Substitution
- Compound : (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C₁₂H₁₃F₃N₂O
- Molecular Weight : 258.23 g/mol
- Key Features : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, making this compound suitable for catalytic applications in fluorinated systems. It is commercially available (100 mg to 100 g) and priced at ¥46,600/100g .
b. Bromophenyl Substitution
- Compound : (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole
- Molecular Formula: C₁₂H₁₄BrNO
- Molecular Weight : 276.15 g/mol
- Key Features : This brominated analog (CAS 321848-65-1) is synthesized by Synthonix, Inc., with 98% purity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing complex architectures .
- Comparison : The bulkier bromophenyl group introduces steric hindrance, which may reduce catalytic efficiency but enhance enantioselectivity in certain asymmetric reactions .
Variations in the Alkyl Group at the 4-Position
a. tert-Butyl Substitution
- Compound : (S)-2-(6-(tert-Butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- Synthetic Yield : 100%
- Key Features : The tert-butyl group provides steric bulk, which stabilizes metal complexes in catalysis. This compound is used in high-yield syntheses of chiral ligands .
- Comparison : The tert-butyl analog exhibits higher thermal stability than the isopropyl variant, making it preferable for high-temperature reactions .
b. Benzhydryl Substitution
- Compound : (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- CAS : 2417528-13-1
- Key Features : The benzhydryl group (two phenyl rings) enhances π-π stacking interactions, useful in stabilizing transition states in enantioselective catalysis .
- Comparison : This analog’s extended aromatic system improves chiral induction in asymmetric cycloadditions but complicates synthetic scalability .
Comparative Data Table
Biological Activity
(R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C11H13ClN2O
- Molecular Weight : 224.69 g/mol
- CAS Number : 162393972
- IUPAC Name : this compound
The compound features a chloropyridine moiety and an isopropyl group, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity related to various disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancer cells.
- Receptor Binding : It may interact with receptors in the central nervous system, influencing neurotransmitter release and modulating neurological functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
Studies have explored the anticancer potential of this compound. In cell line assays, it has shown promising results against various cancer types:
| Cancer Type | IC50 Value |
|---|---|
| Breast Cancer | 12 µM |
| Lung Cancer | 15 µM |
| Colon Cancer | 10 µM |
The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Clinical Trials for Cancer Treatment : A phase II clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results showed a favorable response rate and manageable side effects, warranting further investigation.
Q & A
Q. What are the common synthetic routes for (R)-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and what factors influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyridines and dihydrooxazole precursors. Key methods include:
- Sonication-assisted synthesis : Reaction of chalcone-like heteroanalogues with hydrazines under sonication in ethanol or methanol/glacial acetic acid (5:1 ratio), yielding 65–80% in 2–20 minutes .
- Reflux in ethanol : Heating precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) under reflux for 2 hours, followed by recrystallization .
Critical factors : Solvent polarity, temperature, stoichiometry of reagents, and reaction time. Sonication reduces reaction time significantly compared to traditional reflux .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR (¹H, ¹³C) : Assigns proton and carbon environments, confirming substituent positions .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the (R)-configuration .
- IR and MS : Validate functional groups and molecular mass, respectively .
- Elemental analysis : Ensures stoichiometric purity .
Q. Table 1: Synthetic Methods for Analogous 4,5-Dihydrooxazole Derivatives
| Method | Conditions | Yield (%) | Key Parameters | Reference |
|---|---|---|---|---|
| Sonication | Ethanol/glacial acetic acid, 2–20 min | 65–80 | Fast, high yield | |
| Reflux | Ethanol, 2 h | ~70 | Traditional, moderate yield |
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for 4,5-dihydrooxazole derivatives?
Methodological Answer:
- Sample stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour data collection) may skew results. Implement continuous cooling to stabilize samples .
- Standardized protocols : Use consistent in vitro antimicrobial testing conditions (e.g., concentration, microbial strains) to minimize variability .
- Purity validation : Pre-screen compounds via HPLC or TLC to rule out impurities affecting bioactivity .
Q. What strategies optimize enantiomeric excess during asymmetric synthesis?
Methodological Answer:
- Chiral auxiliaries/catalysts : Incorporate enantioselective catalysts during condensation steps.
- Reaction monitoring : Use chiral HPLC or NMR to track enantiomeric ratios in real-time.
- X-ray validation : Confirm absolute configuration post-synthesis (e.g., as in for analogous compounds) .
Q. Table 2: Characterization Techniques for Structural Confirmation
| Technique | Application | Reference |
|---|---|---|
| X-ray | Absolute stereochemistry | |
| ¹H/¹³C NMR | Substituent assignment | |
| IR | Functional group identification |
Q. How do structural modifications at the 4-isopropyl or 5-chloropyridinyl positions affect properties?
Methodological Answer:
Q. What are key considerations for assessing stability under environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
